3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide

Catalog No.
S2707524
CAS No.
887888-92-8
M.F
C20H14N2O4
M. Wt
346.342
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carbo...

CAS Number

887888-92-8

Product Name

3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide

IUPAC Name

3-(furan-2-carbonylamino)-N-phenyl-1-benzofuran-2-carboxamide

Molecular Formula

C20H14N2O4

Molecular Weight

346.342

InChI

InChI=1S/C20H14N2O4/c23-19(16-11-6-12-25-16)22-17-14-9-4-5-10-15(14)26-18(17)20(24)21-13-7-2-1-3-8-13/h1-12H,(H,21,24)(H,22,23)

InChI Key

OBKBTPBQNUVRKF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4

solubility

not available

Current Research:

Potential Applications:

Based on the structure of the molecule, 3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide possesses several functional groups that could be of interest for scientific research, including:

  • Furan ring: Furans are a class of heterocyclic aromatic compounds known for their diverse biological activities. They are found in various natural products and have been explored for their potential as antimicrobials, anticancer agents, and enzyme inhibitors .
  • Carboxamide groups: Carboxamide groups are known for their ability to form hydrogen bonds, which can be crucial for interactions with biological molecules. They are present in many drugs and are often used to improve the solubility and bioavailability of other molecules .
  • Phenyl ring: The presence of a phenyl ring can contribute to the hydrophobicity of the molecule, which can influence its absorption and distribution in biological systems.

These features suggest that 3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide could potentially be investigated for various research applications, such as:

  • Drug discovery: The molecule could be screened for potential biological activities, such as antibacterial, antifungal, or anticancer properties.
  • Material science: The compound's structure and functional groups might be of interest for the development of new materials with specific properties.

3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound characterized by its unique dual furan ring structure. This compound belongs to the class of furan derivatives, which are five-membered aromatic rings containing one oxygen atom. The presence of multiple functional groups, including carboxamide and furan moieties, enhances its potential for various biological activities and chemical reactivity.

  • Oxidation: The furan ring can be oxidized to yield furan-2,3-dione derivatives.
  • Reduction: The compound can undergo reduction to form dihydrofuran derivatives.
  • Substitution: Electrophilic substitution reactions may occur at the aromatic rings, leading to the formation of various substituted derivatives.

These reactions illustrate the versatility of the compound in synthetic chemistry and its potential for generating diverse derivatives.

Research indicates that 3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide exhibits significant biological activities, particularly:

  • Antibacterial and Antifungal Properties: The compound has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Preliminary studies suggest potential anticancer properties, prompting further investigation into its mechanisms of action against cancer cells.

These biological activities highlight the compound's potential applications in medicinal chemistry and pharmaceuticals.

The synthesis of 3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide typically involves the following steps:

  • Reaction of Furan-2-Carboxylic Acid with Aniline Derivatives: This reaction is often facilitated by coupling agents such as 1,1-carbonyldiimidazole in anhydrous tetrahydrofuran.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity levels.

For industrial production, continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide has several notable applications:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules.
  • Biological Research: Its potential antibacterial and antifungal activities make it a subject of interest for developing new antimicrobial agents.
  • Material Science: The compound can be utilized in creating new materials with enhanced properties, such as thermal stability or electrical conductivity.

These applications underline the compound's versatility across various scientific fields.

Interaction studies involving 3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide focus on its binding affinity with biological targets. The dual furan rings allow for multiple hydrogen bonding interactions with proteins or nucleic acids, which may enhance its biological efficacy. Such studies are crucial for understanding the mechanisms underlying its biological activities and for optimizing its pharmacological properties.

Several compounds share structural similarities with 3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide, including:

Compound NameStructural FeaturesBiological Activity
N-(4-bromophenyl)furan-2-carboxamideContains a furan ring and phenyl groupExhibits antibacterial properties
Furan-2-carboxamide derivativesShares the furan ring structureVarious biological activities including anticancer
BenzofuranFused benzene and furan ringsFound in several natural products

Uniqueness

What sets 3-(furan-2-carboxamido)-N-phenylbenzofuran-2-carboxamide apart is its dual furan ring structure, which may contribute to enhanced biological activity compared to other furan derivatives. Its ability to form multiple hydrogen bonds with molecular targets makes it a promising candidate for drug development.

XLogP3

4.3

Dates

Last modified: 08-16-2023

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